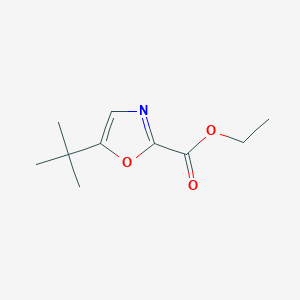
Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate
Cat. No. B042288
Key on ui cas rn:
33123-71-6
M. Wt: 197.23 g/mol
InChI Key: XJAFBPCIGZMUPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06096688
Procedure details


Phosphorus oxychloride (16.3 ml, 0.178 mol) is added to a stirred solution of N-(3.3-dimethyl-2-oxo-butyl) oxalamic acid ethyl ester (38.4 g, 0.178 mol) in toluene (p150 ml). The mixture is heated gradually to reflux, and then refluxed for 16 h. After cooling, the mixture is added portionwise to water (500 ml) and stirred vigorously. The organic phase is separated and washed thoroughly with saturated sodium hydrogen carbonate solution (500 ml) and then twice with water (500 ml). The organic phase is then dried over sodium sulfate and evaporated in vacuo. The residue is purified by flash column chromatography (silica gel, petroleum ether/ethyl acetate 7:3 v/v) to give 5-tert-butyl-oxazole-2-carboxylic acid ethyl ester (20.23 g, 58%) as an oil.

Name
N-(3.3-dimethyl-2-oxo-butyl) oxalamic acid ethyl ester
Quantity
38.4 g
Type
reactant
Reaction Step One



Yield
58%
Identifiers


|
REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.[CH2:6]([O:8][C:9](=[O:20])[C:10]([NH:12][CH2:13][C:14](=[O:19])[C:15]([CH3:18])([CH3:17])[CH3:16])=O)[CH3:7].O>C1(C)C=CC=CC=1>[CH2:6]([O:8][C:9]([C:10]1[O:19][C:14]([C:15]([CH3:18])([CH3:17])[CH3:16])=[CH:13][N:12]=1)=[O:20])[CH3:7]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
16.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
|
Name
|
N-(3.3-dimethyl-2-oxo-butyl) oxalamic acid ethyl ester
|
|
Quantity
|
38.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C(=O)NCC(C(C)(C)C)=O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred vigorously
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is heated gradually
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 16 h
|
|
Duration
|
16 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase is separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed thoroughly with saturated sodium hydrogen carbonate solution (500 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase is then dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue is purified by flash column chromatography (silica gel, petroleum ether/ethyl acetate 7:3 v/v)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(=O)C=1OC(=CN1)C(C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 20.23 g | |
| YIELD: PERCENTYIELD | 58% | |
| YIELD: CALCULATEDPERCENTYIELD | 57.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
